molecular formula C23H28N2O4 B2360098 ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate CAS No. 923185-40-4

ethyl 5-(2-hydroxy-3-(methylamino)propoxy)-2-methyl-1-(p-tolyl)-1H-indole-3-carboxylate

Cat. No. B2360098
CAS RN: 923185-40-4
M. Wt: 396.487
InChI Key: HUAZUAJOIPJOIX-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule. It contains an indole ring, which is a common structure in many natural products and pharmaceuticals. The molecule also has a p-tolyl group (a methyl-substituted phenyl group), a carboxylate ester group, and a hydroxy-methylamino-propoxy group .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Key features would likely include the aromatic indole and phenyl rings, the polar carboxylate ester group, and the ether and amine functionalities .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of polar groups like the ester and the amine might increase its solubility in polar solvents .

Scientific Research Applications

Reactivity and Synthesis Applications

  • Reactivity with Ethyl Glyoxylate : Alkyl(hetero)aromatic α-hydroxyamino oximes, which share structural motifs with the compound , have been reacted with ethyl glyoxylate to form various esters. This highlights a method for creating derivatives that could have further applications in medicinal chemistry and material science (Nikolaenkova et al., 2019).

Antiviral Activity Research

  • Synthesis and Antiviral Activity : Research on derivatives similar to the compound of interest, such as ethyl 1,2-dimethyl-5-Hydroxy-1H-Indole-3-carboxylates, has explored their potential antiviral activities. These studies contribute to understanding how structural modifications can influence antiviral efficacy, potentially guiding future antiviral drug development (Ivashchenko et al., 2014).

Anti-Inflammatory and Allergic Disease Applications

  • Inhibition of Human 5-Lipoxygenase : Ethyl 5-hydroxyindole-3-carboxylate derivatives, structurally related to the compound , have been studied for their ability to inhibit human 5-lipoxygenase. This enzyme catalyzes the production of leukotrienes involved in inflammatory and allergic responses, making these derivatives potential candidates for treating such conditions (Peduto et al., 2014).

Material Science and Optical Applications

  • Optical Characterizations for Photodiode Applications : Novel compounds, including those with similar structural features to the subject compound, have been synthesized and characterized for their potential in photodiode applications. Their unique optical properties suggest a promising avenue for developing advanced organic photodiodes (Elkanzi et al., 2020).

Corrosion Inhibition Research

  • Corrosion Inhibitors for Mild Steel : Derivatives of indole compounds, sharing a core structural similarity with the compound , have been investigated as corrosion inhibitors for mild steel. This research is crucial for industrial applications where corrosion resistance is a key factor in material longevity and safety (Dohare et al., 2017).

Mechanism of Action

The mechanism of action would depend on the biological target of this compound. Many drugs with an indole ring are known to interact with various enzymes and receptors .

Safety and Hazards

The safety and hazards of this compound would depend on its specific biological activity. As with any chemical, appropriate safety precautions should be taken when handling it .

Future Directions

Future research on this compound could involve further exploration of its synthesis, the study of its physical and chemical properties, and investigation of its biological activity .

properties

IUPAC Name

ethyl 5-[2-hydroxy-3-(methylamino)propoxy]-2-methyl-1-(4-methylphenyl)indole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N2O4/c1-5-28-23(27)22-16(3)25(17-8-6-15(2)7-9-17)21-11-10-19(12-20(21)22)29-14-18(26)13-24-4/h6-12,18,24,26H,5,13-14H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUAZUAJOIPJOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(C2=C1C=C(C=C2)OCC(CNC)O)C3=CC=C(C=C3)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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